3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one
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Overview
Description
“3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” is a complex organic compound that features a unique arrangement of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyridino[1,2-a]pyridino[2,3-d]pyrimidin core through cyclization reactions.
- Introduction of the 4-bromophenylsulfonyl group via sulfonylation reactions.
- Incorporation of the 2-imino and 2-phenylethyl groups through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-purity starting materials.
- Control of reaction temperature, pressure, and time.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of imino groups to amines.
Substitution: Replacement of bromine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfonic acids.
- Reduction may yield amines.
- Substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” involves its interaction with molecular targets such as enzymes or receptors. The compound may:
- Bind to active sites of enzymes, inhibiting their activity.
- Interact with receptors, modulating their signaling pathways.
- Affect cellular processes through its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- “3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one”
- “3-[(4-Methylphenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one”
Uniqueness
The uniqueness of “3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H19BrN4O3S |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19BrN4O3S/c26-18-9-11-19(12-10-18)34(32,33)21-16-20-24(28-22-8-4-5-14-29(22)25(20)31)30(23(21)27)15-13-17-6-2-1-3-7-17/h1-12,14,16,27H,13,15H2 |
InChI Key |
OWWUYMQSJIYRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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